2-(5-Methyl-1-octyl-1H-pyrazol-3-yl)pyridine
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Overview
Description
2-(5-Methyl-1-octyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for more complex heterocyclic systems . The presence of the pyrazole and pyridine rings in this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of 2-(5-Methyl-1-octyl-1H-pyrazol-3-yl)pyridine typically involves the cyclocondensation of hydrazine with a carbonyl system, followed by functionalization of the resulting pyrazole ring . Industrial production methods may involve the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to achieve high yields and purity .
Chemical Reactions Analysis
2-(5-Methyl-1-octyl-1H-pyrazol-3-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents
Scientific Research Applications
2-(5-Methyl-1-octyl-1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly for its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1-octyl-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
2-(5-Methyl-1-octyl-1H-pyrazol-3-yl)pyridine can be compared with other pyrazole and pyridine derivatives:
2-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: Similar in structure but with different substituents, leading to variations in chemical reactivity and biological activity.
2-(1H-Pyrazol-3-yl)pyridine: Lacks the methyl and octyl groups, which may affect its solubility and interaction with biological targets.
3,5-Substituted Pyrazoles: These compounds exhibit different tautomeric forms and reactivity, influencing their applications in synthesis and medicinal chemistry.
Properties
CAS No. |
192711-30-1 |
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Molecular Formula |
C17H25N3 |
Molecular Weight |
271.4 g/mol |
IUPAC Name |
2-(5-methyl-1-octylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C17H25N3/c1-3-4-5-6-7-10-13-20-15(2)14-17(19-20)16-11-8-9-12-18-16/h8-9,11-12,14H,3-7,10,13H2,1-2H3 |
InChI Key |
ICOPMTYJHBYKJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C(=CC(=N1)C2=CC=CC=N2)C |
Origin of Product |
United States |
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